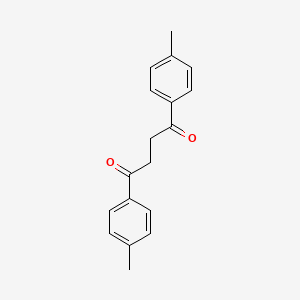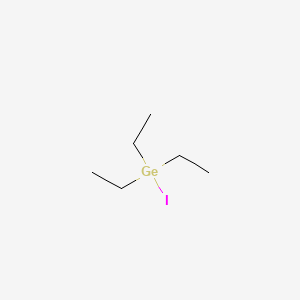
Germanium, iodotriethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium, iodotriethyl- is an organogermanium compound where germanium is bonded to three ethyl groups and one iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of germanium, iodotriethyl- typically involves the reaction of germanium tetrachloride with triethylaluminum followed by treatment with iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Germanium Tetrachloride with Triethylaluminum:
GeCl4+3Al(C2H5)3→Ge(C2H5)3Cl+3AlCl3
- Subsequent Reaction with Iodine:
Ge(C2H5)3Cl+I2→Ge(C2H5)3I+ICl
Industrial Production Methods: Industrial production of germanium, iodotriethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Germanium, iodotriethyl- undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form germanium dioxide and ethyl iodide.
- Reduction: Reduction reactions can convert it back to germanium and ethyl iodide.
- Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or nitric acid.
- Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
- Oxidation: Germanium dioxide and ethyl iodide.
- Reduction: Germanium and ethyl iodide.
- Substitution: Germanium compounds with different halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Germanium, iodotriethyl- has several scientific research applications:
- Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
- Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
- Medicine: Explored for its potential use in cancer therapy due to its ability to modulate immune responses.
- Industry: Utilized in the production of semiconductors and optical materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of germanium, iodotriethyl- involves its interaction with cellular components and modulation of biochemical pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit anti-inflammatory properties. The compound’s ability to modulate immune responses is linked to its interaction with immune cells and cytokine production.
Vergleich Mit ähnlichen Verbindungen
- Germanium dioxide (GeO2)
- Germanium tetrachloride (GeCl4)
- Germanium sesquioxide (Ge-132)
Comparison:
- Germanium, iodotriethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
- Germanium dioxide is primarily used in optical applications and as a semiconductor material.
- Germanium tetrachloride is a key precursor in the production of high-purity germanium for electronic applications.
- Germanium sesquioxide is known for its biological activities and is used in health supplements.
Eigenschaften
CAS-Nummer |
13314-51-7 |
|---|---|
Molekularformel |
C6H15GeI |
Molekulargewicht |
286.72 g/mol |
IUPAC-Name |
triethyl(iodo)germane |
InChI |
InChI=1S/C6H15GeI/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
IDZOEUNVBFFQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
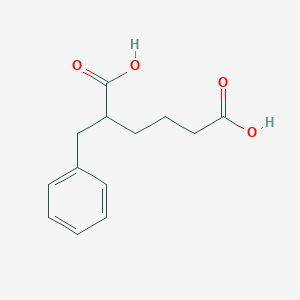

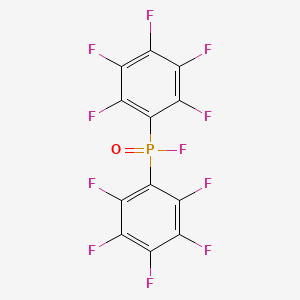


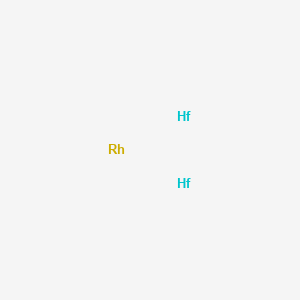
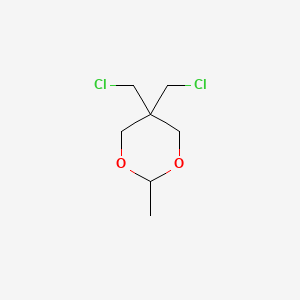
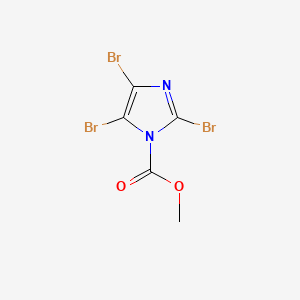
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
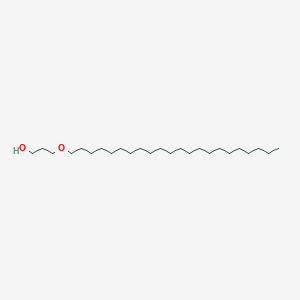
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

